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Compound of Interest

Compound Name: 4-(4-Chlorophenoxy)aniline

Cat. No.: B091003 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 4-(4-Chlorophenoxy)aniline, a molecule of interest for researchers, scientists, and

professionals in the field of drug development and materials science. This document presents a

summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, along with generalized experimental protocols for acquiring such spectra.

Chemical Structure and Properties
4-(4-Chlorophenoxy)aniline, also known as 4-amino-4'-chlorodiphenyl ether, is an aromatic

ether and amine with the chemical formula C₁₂H₁₀ClNO.[1] Its molecular weight is 219.67 g/mol

.[1] The compound typically appears as a solid with a melting point in the range of 99-103 °C.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-(4-Chlorophenoxy)aniline. It

is important to note that specific experimental values may vary slightly depending on the

instrumentation and conditions used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H

and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of 4-
(4-Chlorophenoxy)aniline.
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Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.25 d 2H Ar-H (ortho to Cl)

~ 6.95 d 2H Ar-H (meta to Cl)

~ 6.85 d 2H Ar-H (ortho to NH₂)

~ 6.70 d 2H Ar-H (meta to NH₂)

~ 3.70 br s 2H -NH₂

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm Assignment

~ 158 C-O (phenoxy)

~ 149 C-NH₂

~ 145 C-O (aniline)

~ 129 Ar-C (ortho to Cl)

~ 126 C-Cl

~ 122 Ar-C (meta to NH₂)

~ 119 Ar-C (meta to Cl)

~ 116 Ar-C (ortho to NH₂)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 4-(4-Chlorophenoxy)aniline will show characteristic absorption bands for the

amine, ether, and aromatic functionalities.

Table 3: FT-IR Spectroscopic Data (Typical Ranges)
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Wavenumber (cm⁻¹) Vibration Functional Group

3450 - 3300
N-H stretch (asymmetric and

symmetric)
Primary Amine (-NH₂)

1630 - 1580 N-H bend Primary Amine (-NH₂)

1300 - 1200 C-O stretch Aryl Ether

1600, 1500 C=C stretch Aromatic Ring

1100 - 1000 C-N stretch Aromatic Amine

850 - 800 C-H out-of-plane bend para-disubstituted rings

800 - 700 C-Cl stretch Aryl Halide

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data (Predicted)

m/z Ion

219/221
[M]⁺ (Molecular ion, showing isotopic pattern for

Cl)

184 [M - Cl]⁺

128 [M - C₆H₄Cl]⁺

111 [C₆H₄Cl]⁺

92 [C₆H₄NH₂]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific parameters should be optimized for the instrument being used.
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NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 4-(4-Chlorophenoxy)aniline in approximately 0.6-

0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-32 scans.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more scans, depending on sample concentration.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak

or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and

press into a thin, transparent pellet.
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ATR: Place a small amount of the solid sample directly onto the diamond crystal of an

Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Data Processing: Perform a background subtraction and present the data as transmittance

or absorbance versus wavenumber.

Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as direct infusion or after separation by Gas Chromatography (GC-MS) or

Liquid Chromatography (LC-MS).

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for

GC-MS or Electrospray Ionization (ESI) for LC-MS.

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound

(e.g., m/z 50-300).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound like 4-(4-Chlorophenoxy)aniline.
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Caption: A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 4-(4-Chlorophenoxy)aniline: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b091003#spectroscopic-data-of-4-4-chlorophenoxy-
aniline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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